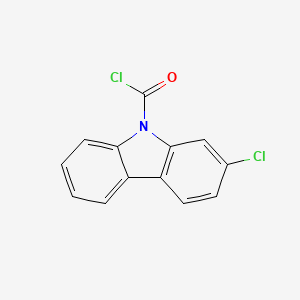![molecular formula C13H23NO5 B6608018 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid CAS No. 2289940-23-2](/img/structure/B6608018.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid is an organic compound with the molecular formula C13H23NO5. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and an oxan-4-yl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the protected amino acid.
Final Coupling: The protected amino acid is then coupled with the oxan-4-yl group under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group, leading to the formation of oxan-4-one derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into the corresponding alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Oxan-4-one derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid involves its ability to act as a substrate or inhibitor in enzymatic reactions. The compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection during synthesis, which can be removed to expose the reactive amino group for further interactions.
Vergleich Mit ähnlichen Verbindungen
- 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid
Comparison:
- Structural Differences: The position and nature of the oxan-yl group vary among these compounds, affecting their reactivity and applications.
- Reactivity: The presence of different substituents influences the types of reactions these compounds can undergo.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their structural properties.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(4,10(15)16)9-5-7-18-8-6-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQRFBFZHOZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)


![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)

![rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate](/img/structure/B6607988.png)
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B6608008.png)
![2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B6608010.png)
![benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608023.png)
![1,6-dimethyl-4-[3-(2-methylpropyl)-1H-indazole-5-carbonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B6608030.png)

